molecular formula C14H14N2O4S2 B2860796 N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)thiophene-2-sulfonamide CAS No. 954637-28-6

N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2860796
CAS RN: 954637-28-6
M. Wt: 338.4
InChI Key: IZMHRGHTMPIXBA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving “N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)thiophene-2-sulfonamide” are not detailed in the literature, thiophene derivatives are known to participate in a variety of reactions . For instance, thiophene-mediated molecules play a significant role in the advancement of organic semiconductors .

Scientific Research Applications

Antimicrobial Activity

Thiophene derivatives, including the compound , have been reported to exhibit significant antimicrobial properties . They are particularly effective against a range of bacterial strains such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus. The mechanism of action often involves the disruption of bacterial cell wall synthesis or protein synthesis inhibition .

Anti-inflammatory and Analgesic Effects

These compounds also show promise in the treatment of inflammation and pain. Their anti-inflammatory activity is comparable to standard drugs like ibuprofen, and they work by inhibiting the synthesis of pro-inflammatory cytokines. Additionally, their analgesic effects are mediated through central and peripheral mechanisms, providing relief from various types of pain .

Antihypertensive Properties

The thiophene moiety has been found to be effective in lowering blood pressure. It acts on the cardiovascular system to dilate blood vessels and reduce the force of heart contractions, thereby decreasing blood pressure. This application is particularly important for the management of chronic conditions like hypertension .

Antitumor and Anticancer Activity

Research has shown that thiophene derivatives can inhibit the growth of cancer cells. They may work by inducing apoptosis (programmed cell death) or by inhibiting angiogenesis (the formation of new blood vessels that supply tumors). This makes them potential candidates for anticancer therapy .

Corrosion Inhibition

In the field of material science, these compounds are used as inhibitors of metal corrosion. They form a protective layer on the surface of metals, preventing oxidative reactions that lead to corrosion. This application is vital for extending the life of metal structures and components .

Light-Emitting Diodes (LEDs) Fabrication

Thiophene derivatives are utilized in the fabrication of LEDs due to their excellent electronic properties. They serve as the active layer in OLEDs (organic light-emitting diodes), emitting light when an electric current passes through them. This technology is used in various display and lighting applications .

Mechanism of Action

Target of Action

The primary target of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, being activated by both the intrinsic and extrinsic pathways .

Mode of Action

This compound interacts with FXa, inhibiting its function . The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

FXa catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex, which consists of FXa, FVa, prothrombin, and Ca2+ on a phospholipid surface . Thrombin has several thrombotic functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors, resulting in the amplification of its own formation . Inhibition of FXa by the compound produces antithrombotic effects by decreasing this amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets .

Pharmacokinetics

The compound is a low molecular weight, orally administrable inhibitor of FXa . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency . The compound’s interaction with human serum albumin (HSA) occurs via static quenching, and the complex formation in the ground states affects the fluorescence of HSA, with a moderate binding constant of 104 M-1 .

Result of Action

The inhibition of FXa by the compound results in antithrombotic effects by decreasing the amplified generation of thrombin . This diminishes thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . This remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .

properties

IUPAC Name

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c17-14-16(11-5-2-1-3-6-11)10-12(20-14)9-15-22(18,19)13-7-4-8-21-13/h1-8,12,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMHRGHTMPIXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=CC=C2)CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)thiophene-2-sulfonamide

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